2-Chloro-5-(2-furyl)pyrimidine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H5ClN2O |
|---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
2-chloro-5-(furan-2-yl)pyrimidine |
InChI |
InChI=1S/C8H5ClN2O/c9-8-10-4-6(5-11-8)7-2-1-3-12-7/h1-5H |
InChI Key |
PFZVWPHANKXXRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CN=C(N=C2)Cl |
Origin of Product |
United States |
Research Context and Significance of 2 Chloro 5 2 Furyl Pyrimidine
Importance of Pyrimidine (B1678525) Frameworks in Contemporary Organic Synthesis
The pyrimidine ring system is a cornerstone of heterocyclic chemistry, renowned for its presence in a vast number of biologically active natural and synthetic compounds. chemicalbook.comekb.eg As a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 3 positions, pyrimidine and its derivatives are fundamental building blocks for nucleic acids (cytosine, thymine, and uracil), vitamins like thiamine (B1217682) (vitamin B1), and a plethora of pharmaceuticals. chemicalbook.commicrobenotes.com The versatility of the pyrimidine core allows for a wide range of chemical modifications, making it a privileged scaffold in drug discovery and materials science. growingscience.comwjarr.com
The presence of nitrogen atoms in the pyrimidine ring influences its electronic properties, making it susceptible to both electrophilic and nucleophilic substitution reactions. chemicalbook.com This reactivity allows chemists to introduce a variety of functional groups at different positions, thereby fine-tuning the biological activity and physical properties of the resulting molecules. growingscience.com Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties. wjarr.comcore.ac.uk
Table 1: Examples of Biologically Active Pyrimidine-Containing Compounds
| Compound | Biological Activity |
| Fluorouracil | Anticancer |
| Zidovudine (AZT) | Antiviral (HIV) chemicalbook.com |
| Trimethoprim | Antibacterial wjarr.com |
| Piritrexim | Anticancer core.ac.uk |
Strategic Role of the Furan (B31954) Moiety in Heterocyclic Chemistry
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is another crucial building block in organic synthesis. numberanalytics.comnumberanalytics.com First isolated in 1870, furan and its derivatives are found in numerous natural products and are utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com The oxygen atom in the furan ring imparts unique reactivity and polarity to the molecule. ijabbr.com
Furan's aromaticity makes it susceptible to electrophilic substitution, allowing for the introduction of various functional groups. numberanalytics.com It can also participate in cycloaddition reactions, which are valuable for constructing more complex molecular architectures. numberanalytics.com The versatility of the furan moiety is further highlighted by its presence in important sugars like ribose and fructose, which exist in furanose forms within nucleic acids. britannica.com The incorporation of a furan ring into a larger molecule can significantly influence its biological activity, with furan derivatives exhibiting a wide range of therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.comutripoli.edu.ly
Table 2: Key Properties of Furan
| Property | Value |
| Molecular Formula | C4H4O numberanalytics.com |
| Molecular Weight | 68.07 g/mol numberanalytics.com |
| Boiling Point | 31.3 °C numberanalytics.com |
| Aromaticity | Aromatic numberanalytics.com |
Overview of Synthetic Utility in Advanced Chemical Research
The strategic combination of a chloropyrimidine and a furan ring in 2-Chloro-5-(2-furyl)pyrimidine creates a bifunctional molecule with significant synthetic potential. The chlorine atom on the pyrimidine ring acts as a good leaving group, making the 2-position susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of various substituents, such as amines, alcohols, and thiols, to generate a library of novel compounds.
Research has demonstrated the utility of related 2-chloro-5-substituted pyrimidines in the synthesis of biologically active molecules. For instance, the synthesis of a series of 2-chloro-5-(hetero)arylpyrimidines has been investigated for their potential applications in medicinal chemistry. shu.ac.uk The reactivity of the chloro-substituent is a key feature in these synthetic pathways.
Furthermore, the furan moiety can be involved in various transformations. The synthesis of new heterocyclic systems has been achieved using furan-containing starting materials. For example, 3-chloro-1-(2-furyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has been used as a precursor to synthesize more complex fused heterocyclic systems. mdpi.com The furan ring has also been shown to influence the binding affinities of compounds to biological targets, as seen in the design of novel thiazolo[5,4-d]pyrimidine (B3050601) derivatives. nih.gov
The compound this compound serves as a valuable intermediate in the construction of larger, more complex molecules with potential applications in medicinal chemistry and materials science. Its synthesis and reactions are of interest to researchers developing new therapeutic agents and functional materials. evitachem.com
Advanced Synthetic Strategies for 2 Chloro 5 2 Furyl Pyrimidine
Precursor Synthesis and Halogenation Methodologies
The synthesis of 2-chloro-5-(2-furyl)pyrimidine often relies on the preparation of key halogenated pyrimidine (B1678525) precursors, which can then be coupled with a furan-containing nucleophile or organometallic reagent. A common and crucial precursor is 2-chloro-5-bromopyrimidine.
The synthesis of 2-chloro-5-bromopyrimidine typically starts from 2-hydroxypyrimidine (B189755). A one-step method involves the reaction of 2-hydroxypyrimidine with hydrobromic acid in the presence of hydrogen peroxide as a catalyst to yield 5-bromo-2-hydroxypyrimidine. This intermediate is then chlorinated using a chlorinating agent like phosphorus oxychloride (POCl₃) with an organic amine such as triethylamine (B128534) or N,N-dimethylaniline to afford 2-chloro-5-bromopyrimidine. organic-chemistry.orgacs.org
Another important precursor is 2-chloropyrimidine (B141910) itself, which can be synthesized from 2-aminopyrimidine (B69317). The process involves a Sandmeyer-type reaction where 2-aminopyrimidine is treated with sodium nitrite (B80452) in the presence of hydrochloric acid to form the corresponding diazonium salt, which is subsequently converted to 2-chloropyrimidine. units.it
Halogenation of the pyrimidine ring at the C-5 position is a critical step in many synthetic routes. Direct halogenation of pyrimidines can be achieved using various halogenating agents. For instance, N-halosuccinimides (NCS, NBS, NIS) are commonly employed for the chlorination, bromination, and iodination of pyrimidine rings, often requiring specific reaction conditions to achieve the desired regioselectivity. biomedres.us The choice of halogenating agent and reaction conditions is crucial for the selective functionalization at the C-5 position, which is activated for electrophilic substitution.
| Precursor | Starting Material | Key Reagents | Product |
| 5-Bromo-2-hydroxypyrimidine | 2-Hydroxypyrimidine | HBr, H₂O₂ | 5-Bromo-2-hydroxypyrimidine |
| 2-Chloro-5-bromopyrimidine | 5-Bromo-2-hydroxypyrimidine | POCl₃, Triethylamine | 2-Chloro-5-bromopyrimidine |
| 2-Chloropyrimidine | 2-Aminopyrimidine | NaNO₂, HCl | 2-Chloropyrimidine |
Carbon-Carbon Coupling Reactions at the C-5 Position of the Pyrimidine Ring
The introduction of the furan (B31954) moiety at the C-5 position of the pyrimidine ring is a pivotal step in the synthesis of the target molecule. This is predominantly achieved through carbon-carbon coupling reactions, with transition metal-catalyzed cross-coupling approaches being the most prominent.
Transition Metal-Catalyzed Cross-Coupling Approaches (e.g., Negishi Coupling)
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is a particularly effective method for the synthesis of this compound.
In this approach, a 2-furylzinc reagent, such as 2-furylzinc chloride or bromide, is coupled with a 2-chloro-5-halopyrimidine (e.g., 2-chloro-5-bromopyrimidine or 2-chloro-5-iodopyrimidine). The reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. The 2-furylzinc reagent can be prepared in situ from a 2-halofuran (e.g., 2-bromofuran) by treatment with an activated form of zinc, such as Rieke® Zinc. wikipedia.org The use of organozinc reagents is advantageous due to their high reactivity and tolerance of a wide range of functional groups.
A scalable synthesis of a similar compound, 2-chloro-5-(pyridin-2-yl)pyrimidine, has been developed using a Negishi cross-coupling between the in situ prepared 2-pyridylzinc chloride and 5-iodo-2-chloropyrimidine, catalyzed by Pd(PPh₃)₄. This demonstrates the industrial applicability of this methodology.
| Coupling Partners | Catalyst | Product |
| 2-Chloro-5-bromopyrimidine + 2-Furylzinc chloride | Pd(PPh₃)₄ | This compound |
| 2-Chloro-5-iodopyrimidine + 2-Furylzinc bromide | Pd(PPh₃)₄ | This compound |
Direct Arylation and Heteroarylation Protocols
Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. In the context of synthesizing this compound, this would involve the direct coupling of 2-chloropyrimidine with furan.
Palladium-catalyzed direct C-H arylation of 5-halouracils with various arenes and heteroarenes, including furan, has been reported. wikipedia.orgnih.gov This reaction, promoted by reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF), provides a precedent for the direct coupling of a furan ring to a pyrimidine core. While a specific example for the direct C-5 arylation of 2-chloropyrimidine with furan is not extensively documented, the principles of C-H activation on the furan ring and coupling to an activated pyrimidine C-X bond are well-established.
The regioselectivity of such reactions is a critical aspect, and directing groups or specific catalyst systems are often employed to achieve the desired C-5 functionalization on the pyrimidine ring.
Functional Group Interconversions and Modifications on the Pyrimidine Nucleus
Once the this compound core is assembled, further modifications can be carried out through functional group interconversions. The chlorine atom at the C-2 position is a versatile handle for introducing a variety of substituents via nucleophilic aromatic substitution (SNAr) reactions.
The electron-withdrawing nature of the pyrimidine ring, further enhanced by the furan substituent, facilitates the displacement of the C-2 chloro group by a range of nucleophiles. For instance, reaction with amines can introduce amino functionalities, while treatment with alkoxides or thiolates can yield the corresponding ethers or thioethers. These transformations allow for the synthesis of a diverse library of 2-substituted-5-(2-furyl)pyrimidine derivatives.
Modifications can also be performed on the furan ring, although this is generally less common once it is attached to the pyrimidine nucleus. Electrophilic substitution reactions on the furan ring, such as nitration or halogenation, would likely require careful optimization of reaction conditions to avoid side reactions on the pyrimidine ring.
| Reaction Type | Reagent | Functional Group Introduced |
| Nucleophilic Substitution | Amines (R₂NH) | Amino (-NR₂) |
| Nucleophilic Substitution | Alkoxides (RO⁻) | Ether (-OR) |
| Nucleophilic Substitution | Thiolates (RS⁻) | Thioether (-SR) |
Synthetic Pathways Incorporating Furan-Derived Building Blocks
An alternative synthetic strategy involves the construction of the pyrimidine ring using a furan-derived building block that already contains the desired C-5 substituent. This approach often involves cyclocondensation reactions.
One such method is the Biginelli reaction, a one-pot three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea. wikipedia.orgorganic-chemistry.org Using a furan-derived aldehyde, such as furan-2-carboxaldehyde, it is possible to synthesize dihydropyrimidines that bear a furan moiety. These dihydropyrimidines can then be oxidized to the corresponding pyrimidines. Subsequent chlorination at the C-2 position would then lead to the target molecule. While this route is plausible, the yields of the Biginelli reaction with heterocyclic aldehydes can be variable. units.it
Another approach involves the reaction of 3-arylmethylidenefuran-2(3H)-ones with N,N-binucleophilic reagents like guanidine (B92328) or urea to form pyrimidine structures. This method provides a direct route to 5-(2-furyl)pyrimidine derivatives from furan-based starting materials. nih.gov
| Reaction Type | Furan Building Block | Other Key Reagents | Intermediate/Product |
| Biginelli Reaction | Furan-2-carboxaldehyde | β-ketoester, Urea | 5-(2-furyl)dihydropyrimidine |
| Cyclocondensation | 3-(2-furylmethylidene)furan-2(3H)-one | Guanidine | 2-Amino-5-(2-furyl)pyrimidine derivative |
Mechanistic Insights and Reactivity Profiling of 2 Chloro 5 2 Furyl Pyrimidine
Exploration of Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position
The C-2 position of the pyrimidine (B1678525) ring in 2-Chloro-5-(2-furyl)pyrimidine is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a consequence of the electron-withdrawing nature of the two nitrogen atoms within the pyrimidine ring, which significantly activates the carbon-chlorine bond towards nucleophilic attack. A variety of nucleophiles, including amines and alkoxides, can readily displace the chloride ion.
The general mechanism for the SNAr reaction at the C-2 position is believed to proceed through a two-step addition-elimination pathway, involving the formation of a transient Meisenheimer complex. In this intermediate, the nucleophile adds to the C-2 carbon, temporarily disrupting the aromaticity of the pyrimidine ring. The negative charge is delocalized over the electron-deficient ring, stabilizing the complex. Subsequent elimination of the chloride leaving group restores the aromaticity and yields the substituted product.
Recent studies on related 2-chloropyrimidine (B141910) systems have also suggested the possibility of a concerted mechanism, where the bond formation with the nucleophile and the cleavage of the carbon-chlorine bond occur in a single transition state. The operative mechanism is likely influenced by the nature of the nucleophile, the solvent, and the specific substitution pattern on the pyrimidine ring. For this compound, the electron-donating character of the furan (B31954) ring at the C-5 position may subtly modulate the stability of the Meisenheimer intermediate and the energy of the transition state, thereby influencing the reaction kinetics.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions at the C-2 Position
| Nucleophile | Product |
|---|---|
| Ammonia | 2-Amino-5-(2-furyl)pyrimidine |
| Methylamine | 2-(Methylamino)-5-(2-furyl)pyrimidine |
Electrophilic Transformations on the Furan Ring
In contrast to the electron-deficient pyrimidine ring, the furan moiety in this compound is electron-rich and thus prone to electrophilic attack. The oxygen atom in the furan ring donates electron density to the aromatic system, activating it towards electrophilic substitution. Due to the directing effect of the oxygen atom, electrophilic attack preferentially occurs at the C-5 position of the furan ring (the position adjacent to the pyrimidine ring is C-2 of the furan).
Common electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation can be envisioned to occur on the furan ring. The regioselectivity of these reactions is a critical aspect, with the C-5' position being the most likely site of substitution due to the stabilization of the resulting carbocation intermediate by the adjacent oxygen atom. The presence of the electron-withdrawing 2-chloropyrimidin-5-yl substituent may have a deactivating effect on the furan ring, potentially requiring harsher reaction conditions compared to unsubstituted furan.
Directed Transformations of the C-Cl Bond
Beyond nucleophilic substitution, the C-Cl bond in this compound serves as a versatile handle for a variety of directed transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions provide a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this scaffold.
Reactions such as the Suzuki-Miyaura coupling (with boronic acids), Stille coupling (with organostannanes), and Buchwald-Hartwig amination (with amines) can be employed to introduce a wide array of substituents at the C-2 position. The general catalytic cycle for these transformations involves the oxidative addition of the C-Cl bond to a low-valent palladium complex, followed by transmetalation with the coupling partner and subsequent reductive elimination to afford the desired product and regenerate the active catalyst.
The efficiency and outcome of these cross-coupling reactions are highly dependent on the choice of catalyst, ligand, base, and solvent. The judicious selection of these parameters is crucial for achieving high yields and selectivities.
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Product Type |
|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | 2-Aryl-5-(2-furyl)pyrimidine |
| Stille | Organostannane | 2-Alkyl/Aryl-5-(2-furyl)pyrimidine |
Kinetic and Thermodynamic Analyses of Key Reactions
A quantitative understanding of the reactivity of this compound requires detailed kinetic and thermodynamic analyses of its key reactions. For SNAr reactions, kinetic studies can provide valuable insights into the reaction mechanism. By measuring the reaction rates as a function of nucleophile concentration, temperature, and solvent polarity, it is possible to determine the rate law and activation parameters (enthalpy and entropy of activation).
For instance, a second-order rate law, first order in both the substrate and the nucleophile, would be consistent with a bimolecular mechanism, either concerted or with a rate-determining addition step. The magnitude of the activation enthalpy would reflect the energy barrier to reach the transition state, while the activation entropy would provide information about the degree of order in the transition state.
Elucidation of Reaction Mechanisms and Identification of Intermediates
The elucidation of reaction mechanisms for the transformations of this compound is crucial for optimizing reaction conditions and predicting the formation of byproducts. For SNAr reactions, the direct observation or trapping of the Meisenheimer intermediate would provide strong evidence for a stepwise mechanism. Spectroscopic techniques such as NMR and UV-Vis can sometimes be used to detect these transient species, especially at low temperatures.
Isotopic labeling studies can also be employed to probe the mechanism. For example, by using a labeled nucleophile, one could track its incorporation into the product and gain insights into the reversibility of the initial addition step.
In the case of palladium-catalyzed cross-coupling reactions, the identification of catalytic intermediates, such as the oxidative addition complex and the transmetalation intermediate, is key to understanding the catalytic cycle. In situ spectroscopic methods, such as high-pressure NMR, can be valuable for observing these species under reaction conditions. The isolation and characterization of these intermediates, although often challenging, can provide definitive proof of the proposed mechanism.
A comprehensive understanding of the reaction mechanisms will ultimately enable the rational design of more efficient and selective synthetic routes utilizing this compound as a versatile building block.
Based on a comprehensive search of available scientific literature, detailed experimental spectroscopic data specifically for the compound This compound is not available. Publications providing the complete ¹H NMR, ¹³C NMR, 2D NMR, IR, and Raman spectra for this exact molecule could not be located.
Therefore, it is not possible to generate an article with the requested comprehensive spectroscopic characterization, including detailed research findings and data tables, that focuses solely on this compound. Providing speculative data or data from analogous but structurally different compounds would not adhere to the required scientific accuracy and the strict focus on the specified molecule.
Comprehensive Spectroscopic Characterization for Structural Elucidation
Mass Spectrometry (MS)
Specific mass spectrometry data, including detailed fragmentation patterns for 2-Chloro-5-(2-furyl)pyrimidine, is not available in the reviewed literature. Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. In a typical analysis, the molecule would be ionized, and the mass-to-charge ratio (m/z) of the molecular ion peak would confirm its molecular mass. Subsequent fragmentation would provide insight into the molecule's structure, likely showing characteristic losses of the chloro group, the furyl ring, or cleavage of the bond between the two heterocyclic rings. However, without experimental data, any proposed fragmentation pathway remains speculative.
X-ray Crystallography for Solid-State Structure Determination
There are no published reports detailing the single-crystal X-ray diffraction analysis of this compound. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide key information, including:
Crystal System and Space Group: Describing the symmetry of the crystal lattice.
Unit Cell Dimensions: The precise lengths and angles of the basic repeating unit of the crystal.
Bond Lengths and Angles: Confirming the covalent structure of the molecule.
Intermolecular Interactions: Revealing how molecules are packed in the solid state, such as through pi-stacking or other non-covalent interactions.
Without a solved crystal structure, these crucial details about the solid-state conformation of this compound remain unknown.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Experimental UV-Vis absorption data for this compound has not been reported. UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. For this compound, one would expect to observe absorption bands corresponding to π → π* transitions within the aromatic pyrimidine (B1678525) and furan (B31954) rings. The specific wavelengths of maximum absorbance (λmax) and the intensity of these absorptions would be characteristic of the conjugated system formed by the two linked rings. However, in the absence of experimental spectra, the exact λmax values and molar absorptivity coefficients are not known.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of 2-Chloro-5-(2-furyl)pyrimidine. DFT methods, such as the widely used B3LYP functional combined with basis sets like 6-311++G(d,p), offer a balance between computational cost and accuracy for predicting molecular characteristics. researchgate.netnih.gov These calculations are foundational for understanding the molecule's electronic and geometric landscape.
The electronic structure of this compound is defined by the interplay of its two aromatic rings: the electron-deficient pyrimidine (B1678525) and the electron-rich furan (B31954). libretexts.org Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting the molecule's reactivity. mdpi.com
The HOMO is typically distributed over the more electron-rich portions of the molecule, indicating regions susceptible to electrophilic attack, while the LUMO is centered on electron-deficient areas, highlighting sites for nucleophilic attack. For chloropyrimidines, the energy and location of the LUMO (or sometimes the LUMO+1) are particularly important in predicting the feasibility of nucleophilic aromatic substitution at the carbon atom bonded to the chlorine. wuxibiology.com
The HOMO-LUMO energy gap (ΔE) is a key parameter derived from these calculations, serving as an indicator of chemical stability and reactivity. irjweb.comnih.gov A smaller energy gap generally implies higher reactivity and suggests the possibility of intramolecular charge transfer, which can influence the molecule's optical and electronic properties. nih.gov While specific values for this compound are not detailed in the available literature, DFT studies on related compounds like 2,4-dichloro-5-nitropyrimidine (B15318) provide a framework for such analysis. nih.gov
Table 1: Representative Frontier Molecular Orbital Data for a Related Pyrimidine Derivative
| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| 5-(2-Chloroethyl)-2,4-dichloro-6-methylpyrimidine | DFT/B3LYP/6-311++G(d,p) | -7.53 | -1.54 | 5.99 |
| 5-(2-Chloroethyl)-2,4-dichloro-6-methylpyrimidine | HF/6-311++G(d,p) | -10.43 | 1.48 | 11.91 |
Data adapted from a computational study on a structurally similar compound to illustrate typical values. nih.gov
Geometrical optimization is a computational process used to determine the most stable three-dimensional arrangement of a molecule—its minimum energy conformation. For this compound, a key structural parameter is the dihedral angle between the planes of the pyrimidine and furan rings. This angle dictates the extent of π-conjugation between the two rings.
Computational studies on analogous 5-substituted pyrimidines, such as 2-chloro-5-methylpyrimidine, have utilized DFT methods to calculate optimized bond lengths, bond angles, and dihedral angles. researchgate.net For this compound, calculations would likely predict a nearly planar conformation to maximize electronic conjugation between the aromatic systems, although minor twisting may occur to alleviate steric hindrance. Conformational analysis helps in understanding how the molecule's shape influences its physical properties and its ability to fit into a biological receptor's active site. nih.gov
Prediction of Reaction Mechanisms and Transition State Structures
Theoretical chemistry can be employed to map out the energy profiles of chemical reactions, including the identification of transition states and intermediates. This is particularly useful for understanding the mechanisms of reactions involving this compound, such as its synthesis via Suzuki coupling or its subsequent nucleophilic substitution reactions. guidechem.com
By calculating the energies of reactants, products, and transition states, chemists can predict reaction barriers and determine the most likely mechanistic pathway. For instance, in a nucleophilic aromatic substitution reaction at the C2 position of the pyrimidine ring, computational models could elucidate the structure and stability of the Meisenheimer complex intermediate. While specific DFT studies on the reaction mechanisms of this compound have not been prominently reported, the methodologies are well-established for related heterocyclic systems.
Theoretical Prediction of Spectroscopic Parameters
Quantum chemical calculations are a powerful tool for predicting various spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. Methods like DFT can accurately forecast vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov
For instance, theoretical calculations on 2-amino-4,6-dimethyl pyrimidine have shown good agreement between the computed and experimental vibrational spectra. nih.gov Similarly, studies on 5-(2-Chloroethyl)-2,4-dichloro-6-methylpyrimidine have demonstrated that DFT calculations can predict ¹H and ¹³C NMR chemical shifts that correlate well with experimental data. nih.gov These predictive capabilities are invaluable for confirming the identity and purity of this compound and for assigning its complex spectral features.
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into its potential biological activity. nih.gov Derivatives of this compound have been identified as having a strong affinity for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor implicated in various neurological and psychiatric disorders. researchgate.net
Docking simulations of potential agonists into homology models or AlphaFold-predicted structures of the hTAAR1 receptor are used to model the ligand-receptor interactions. mdpi.comnih.gov These studies often reveal key interactions responsible for binding affinity and efficacy. For ligands targeting TAAR1, crucial interactions typically include:
Hydrogen Bonding: An interaction between a ligand's hydrogen bond donor/acceptor and a key residue in the receptor, such as ASP103. nih.gov
π-π Stacking: Aromatic interactions between the ligand's rings (pyrimidine or furan) and the side chains of aromatic amino acids in the receptor's binding pocket, such as Phenylalanine (F186, F195, F267, F268). mdpi.comnih.gov
Lipophilic Contacts: Van der Waals interactions with various nonpolar residues within the binding site. mdpi.com
By modeling the binding pose of this compound within the TAAR1 active site, researchers can rationalize its structure-activity relationship and guide the design of new derivatives with improved potency and selectivity. semanticscholar.org
Derivatization, Functionalization, and Strategic Role As a Synthetic Scaffold
Introduction of Diverse Functional Groups
The primary site for functionalization on the 2-Chloro-5-(2-furyl)pyrimidine core is the chlorine atom at the C2 position. This chloro-substituent is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, enabling the straightforward introduction of a wide array of functional groups. The electron-withdrawing nature of the pyrimidine (B1678525) ring's nitrogen atoms activates the C2 position, facilitating displacement of the chloride ion by various nucleophiles.
Common transformations include reactions with:
Amines: Reaction with primary or secondary amines leads to the formation of 2-amino-5-(2-furyl)pyrimidine derivatives. This is one of the most common derivatization pathways, used to introduce basic nitrogen centers and points for further elaboration.
Hydrazines: Treatment with hydrazine (B178648) or its derivatives yields 2-hydrazinyl-5-(2-furyl)pyrimidines, which are key intermediates for the synthesis of fused triazolo systems.
Alcohols and Phenols: Alkoxides or phenoxides can displace the chlorine to form the corresponding ether linkages, creating 2-alkoxy- or 2-aryloxy-5-(2-furyl)pyrimidines.
Thiols: Thiolates react readily to produce 2-thioether derivatives.
These substitution reactions are fundamental to building molecular complexity from the parent scaffold. The choice of nucleophile allows chemists to systematically modify the electronic properties, solubility, and steric profile of the resulting molecule, which is a crucial aspect in the design of bioactive compounds and functional materials.
| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |
| Amine | R-NH₂ | -NHR | 2-Aminopyrimidine (B69317) |
| Hydrazine | NH₂NH₂ | -NHNH₂ | 2-Hydrazinylpyrimidine |
| Alcohol | R-OH / Base | -OR | 2-Alkoxypyrimidine |
| Thiol | R-SH / Base | -SR | 2-Thioetherpyrimidine |
Synthesis of Fused Polyheterocyclic Systems (e.g., Pyrido[d]pyrimidines, Triazolo[c]pyrimidines)
The this compound scaffold is an excellent starting point for the construction of fused bicyclic and polycyclic heterocyclic systems. These fused rings are prevalent in medicinal chemistry and materials science. The derivatization pathways discussed in the previous section often provide the necessary precursors for subsequent intramolecular cyclization reactions.
Pyrido[d]pyrimidines: The synthesis of the pyrido[2,3-d]pyrimidine (B1209978) ring system, a privileged scaffold in drug discovery, can be achieved from pyrimidine precursors. nih.gov A general strategy involves the use of a 4-aminopyrimidine (B60600) derivative bearing a functional group at the C5 position that can participate in a ring-closing reaction to form the fused pyridine (B92270) ring. nih.gov Starting from this compound, a synthetic sequence would typically involve:
Nucleophilic substitution of the C2-chloro group with a suitable amine.
Introduction of appropriate reactive groups onto the pyrimidine or a substituent to facilitate the annulation of the pyridine ring. For instance, a 4-amino-5-cyanopyrimidine can undergo condensation with compounds like diethyl malonate to form the pyridopyrimidine core. nih.gov The synthesis of various pyrido[2,3-d]pyrimidine derivatives has been reported to yield compounds with potent biological activities, including anticancer and kinase inhibitory properties. rsc.orgrsc.org
Triazolo[c]pyrimidines and Triazolo[a]pyrimidines: The nbinno.comnih.govnih.govtriazolo[1,5-a]pyrimidine and related isomeric systems are another important class of fused heterocycles accessible from chloropyrimidine precursors. nih.govescholarship.org The key intermediate for their synthesis is often a 2-hydrazinylpyrimidine. A common synthetic route proceeds as follows:
Reaction of this compound with hydrazine hydrate (B1144303) to yield 2-hydrazinyl-5-(2-furyl)pyrimidine.
Condensation of the hydrazinyl intermediate with a suitable one-carbon or three-carbon electrophile. For example, reaction with ethyl acetoacetate (B1235776) followed by cyclization yields a substituted triazolopyrimidine. nih.gov
This methodology has been successfully applied to produce a variety of nbinno.comnih.govnih.govtriazolo[1,5-a]pyrimidines with demonstrated anti-tumor activities. nih.gov Similarly, novel triazolo-pyrimidine derivatives have been designed and synthesized as potential c-Met kinase inhibitors for cancer therapy. nih.gov The versatility of the triazolopyrimidine scaffold has made it a subject of significant interest in drug design. escholarship.org
| Fused System | Key Intermediate from Scaffold | General Synthetic Strategy |
| Pyrido[d]pyrimidine | 2-Amino/substituted-aminopyrimidine | Annulation via condensation/cyclization at C4 and C5 positions. nih.gov |
| Triazolo[c/a]pyrimidine | 2-Hydrazinylpyrimidine | Condensation with 1,3-dielectrophiles or cyclization with C1 synthons. nih.govnih.gov |
Application in the Development of Advanced Organic Materials (e.g., OLEDs)
Pyrimidine derivatives are recognized as important building blocks for advanced organic materials due to their inherent electronic properties. nbinno.com The electron-deficient nature of the pyrimidine ring makes it an excellent component for electron-transporting materials (ETMs) and host materials in Organic Light-Emitting Diodes (OLEDs). nbinno.com
The this compound scaffold combines the electron-deficient pyrimidine with the electron-rich furan (B31954) ring, creating a donor-acceptor (D-A) type structure. This intrinsic electronic character can be exploited in the design of emissive materials. By using the reactive C2-chloro group as a handle for further chemical modification—for example, through cross-coupling reactions to attach other aromatic or fluorescent moieties—highly conjugated and complex organic semiconductors can be synthesized.
These tailored molecules can be designed to possess specific energy levels (HOMO/LUMO) that facilitate efficient charge injection, transport, and recombination within an OLED device. nbinno.com The modification of the pyrimidine core with various functional groups allows for the fine-tuning of these properties, ultimately influencing the efficiency, color purity, and operational lifetime of the resulting OLED. nbinno.comuv.es While specific OLED data for this compound itself is not detailed, the broader class of pyrimidine derivatives is central to achieving high-performance devices. nbinno.com
Design and Synthesis of Chemical Probes and Targeted Molecular Architectures
A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein or enzyme, to study its function. The this compound scaffold is well-suited for the development of such targeted molecules. Its rigid core structure provides a defined orientation in three-dimensional space for the appended functional groups.
The synthetic accessibility and the ability to introduce diverse functionalities (as described in section 6.1) allow for the creation of compound libraries based on the furylpyrimidine core. These libraries can be screened against biological targets to identify lead compounds. Structure-activity relationship (SAR) studies can then be performed by systematically varying the substituents on the scaffold to optimize potency, selectivity, and other pharmacological properties.
For example, the synthesis of novel 2,4,5-substituted pyrimidine derivatives has led to the discovery of compounds with potent anticancer activity against various human cancer cell lines. nih.gov Similarly, the design of phenylpyrimidine derivatives as antifungal agents targeting the CYP51 enzyme demonstrates the utility of this scaffold in creating targeted molecular architectures. nih.gov The development of triazolopyrimidine derivatives as c-Met inhibitors is another prime example where the core scaffold is decorated to achieve specific and potent inhibition of a therapeutic target. nih.gov In each case, the furylpyrimidine core acts as the central framework upon which the pharmacophoric elements are precisely arranged to achieve a desired biological effect.
Q & A
Q. What are the standard synthetic routes for 2-chloro-5-(2-furyl)pyrimidine, and how are intermediates characterized?
The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, a chloropyrimidine precursor can react with furyl-containing reagents under catalytic conditions (e.g., Pd-mediated coupling). Intermediates are characterized using 1H/13C NMR, IR spectroscopy, and elemental analysis to confirm structural integrity. Multi-step syntheses often employ protecting groups for regioselective functionalization .
Q. Which spectroscopic techniques are critical for verifying the structure of this compound?
1H/13C NMR is essential for confirming the substitution pattern on the pyrimidine ring and furyl group. IR spectroscopy identifies functional groups (e.g., C-Cl stretching at ~600 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides unambiguous structural confirmation by analyzing bond lengths and angles .
Q. How should researchers handle waste containing this compound to ensure safety and compliance?
Chlorinated pyrimidines require segregation of halogenated waste. Neutralize reactive intermediates (e.g., quench with ice) before disposal. Collaborate with certified waste management agencies for incineration or chemical degradation, adhering to protocols for toxic/hazardous materials .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates HOMO-LUMO gaps, electrostatic potentials, and Fukui indices to predict nucleophilic/electrophilic sites. Compare theoretical NMR chemical shifts with experimental data to validate models. Such analyses guide functionalization strategies for drug design .
Q. What strategies optimize regioselectivity in derivatizing this compound for medicinal applications?
Use directed ortho-metalation or catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce substituents. Solvent polarity (e.g., DMF vs. THF) and temperature control can minimize side reactions. Monitor reaction progress via TLC/LC-MS and employ protecting groups (e.g., Boc) for sensitive functionalities .
Q. How do steric and electronic effects influence the supramolecular packing of this compound in crystal structures?
X-ray diffraction reveals intermolecular interactions such as O–H⋯N hydrogen bonds and C–H⋯O contacts , which stabilize the lattice. The furyl group’s planarity and chlorine’s electronegativity affect packing motifs. Computational tools (Mercury, CrystalExplorer) visualize these interactions and predict solubility .
Q. What experimental and theoretical approaches resolve contradictions in spectroscopic data for this compound?
Discrepancies between calculated (DFT) and experimental NMR shifts may arise from solvent effects or dynamic processes. Use polarizable continuum models (PCM) in simulations to account for solvent interactions. Validate via variable-temperature NMR to detect conformational changes .
Q. How can researchers design bioactivity assays to evaluate this compound as a kinase inhibitor?
Use enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization to measure binding affinity to kinases (e.g., Jak2). Pair with molecular docking (AutoDock, Glide) to identify key binding residues. Validate in cell lines (e.g., Ba/F3 TEL-Jak2) to assess antiproliferative effects .
Q. What role does the furyl group play in modulating the compound’s pharmacokinetic properties?
The furyl moiety enhances lipophilicity , improving membrane permeability (calculated via LogP). However, it may reduce metabolic stability due to oxidation by CYP450 enzymes. Perform in vitro microsomal assays to quantify metabolic half-life and identify metabolites via LC-MS .
Q. How can researchers address low yields in multi-step syntheses of this compound derivatives?
Optimize reaction steps using Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading, temperature). Employ flow chemistry for exothermic reactions. Purify intermediates via flash chromatography or crystallization, and characterize each step with HPLC to isolate bottlenecks .
Q. Notes
- Avoid commercial sources (e.g., BenchChem) and prioritize peer-reviewed methodologies.
- Advanced questions emphasize mechanistic insights, computational integration, and troubleshooting.
- Basic questions focus on foundational techniques and safety protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
